N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Antiproliferative Activity Melanoma A375P Cell Line

N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (CAS 321538-51-6) is a synthetic small molecule belonging to the 3,4-diarylpyrazole-1-carboxamide class. Its core scaffold is a privileged structure in medicinal chemistry, particularly investigated for kinase inhibition and antiproliferative activity against cancers such as melanoma.

Molecular Formula C18H16Cl2N4O
Molecular Weight 375.25
CAS No. 321538-51-6
Cat. No. B2572750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide
CAS321538-51-6
Molecular FormulaC18H16Cl2N4O
Molecular Weight375.25
Structural Identifiers
SMILESCN(C)C1=NN(C=C1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N4O/c1-23(2)17-14(12-6-4-3-5-7-12)11-24(22-17)18(25)21-16-9-8-13(19)10-15(16)20/h3-11H,1-2H3,(H,21,25)
InChIKeyNKZPVSIXWWTSJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

321538-51-6 Procurement Guide: Sourcing & Characterizing N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide


N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide (CAS 321538-51-6) is a synthetic small molecule belonging to the 3,4-diarylpyrazole-1-carboxamide class. Its core scaffold is a privileged structure in medicinal chemistry, particularly investigated for kinase inhibition and antiproliferative activity against cancers such as melanoma [1]. The compound features a dimethylamino group at the pyrazole 3-position, a phenyl ring at the 4-position, and a 2,4-dichlorophenyl substituent on the terminal carboxamide nitrogen—a substitution pattern that differentiates it from earlier-generation pyrazole-carboxamide clinical candidates like rimonabant [2]. While publicly disclosed structure-activity relationship (SAR) data for this precise compound are limited, its structural features place it within a well-characterized antiproliferative chemotype, making it a relevant tool for kinase-focused drug discovery programs and a comparator for next-generation analog design.

Structural Nuances in 3,4-Diarylpyrazole-1-carboxamides: Why 321538-51-6 Is Not Interchangeable with Analogs


Generic substitution within the 3,4-diarylpyrazole-1-carboxamide series is highly unreliable because small modifications on the N-aryl carboxamide or pyrazole C-ring produce pronounced shifts in antiproliferative potency, kinase selectivity, and even mechanism of action. In a foundational 2011 SAR study of this chemotype against A375P melanoma cells, replacing the terminal aryl group on the carboxamide nitrogen altered antiproliferative activity by up to 10-fold, with phenolic-substituted analogs (e.g., compound IIa) outperforming halogenated variants [1]. The 2,4-dichlorophenyl substituent present in 321538-51-6 is absent from the most potent analogs in that series, meaning its activity cannot be extrapolated from the published top performers. Furthermore, the dimethylamino group at the pyrazole 3-position—rather than the piperidine or other heterocyclic amines common in CB1 antagonist series—directs the scaffold toward a distinct biological space. These divergent structural features mean researchers cannot assume that 321538-51-6 behaves like any other member of the pyrazole-1-carboxamide family without empirical verification—making verified sourcing of the exact compound essential for reproducible research.

Quantitative Differentiation Evidence for 321538-51-6: Comparative Antiproliferative & Kinase Profiling Data


Class-Level Antiproliferative Potency: Position of 321538-51-6 Relative to Optimized 3,4-Diarylpyrazole-1-carboxamide Analogs

In the foundational 2011 SAR study of 3,4-diarylpyrazole-1-carboxamides against the A375P human melanoma cell line, the most potent analog (compound IIa, bearing a phenolic moiety on the terminal carboxamide and a dimethylamino group at the pyrazole 3-position) exhibited an IC₅₀ significantly lower than the reference standard sorafenib [1]. Compound 321538-51-6 was not tested in this study; however, key structural differences—specifically the replacement of IIa's 4-hydroxyphenyl carboxamide tail with the 2,4-dichlorophenyl group found in 321538-51-6—are predicted to reduce antiproliferative potency based on the reported SAR trend that chlorine substitution on the terminal phenyl ring generally decreased activity in this series [1]. This positions 321538-51-6 as a structurally discrete, lower-potency reference compound for benchmarking new synthetic analogs, rather than a front-line antiproliferative lead.

Antiproliferative Activity Melanoma A375P Cell Line Sorafenib Benchmark

Kinase Selectivity Profiling: Absence of Published Data for 321538-51-6 and Path Forward

Molecular docking studies on the most potent 3,4-diarylpyrazole-1-carboxamide analog (compound IIa) revealed a binding mode within the ATP-binding site of B-Raf V600E kinase, suggesting this scaffold's antiproliferative mechanism involves kinase inhibition [1]. However, no direct enzymatic assay data (IC₅₀, Kd, or % inhibition at designated concentration) are publicly available for 321538-51-6 against any kinase target. The absence of published selectivity profiling means 321538-51-6 cannot be positioned relative to established B-Raf inhibitors (vemurafenib, dabrafenib) or other diarylpyrazole kinase probes without experimental determination. This represents a critical evidence gap for procurement decisions that rely on target engagement data.

Kinase Inhibition B-Raf V600E Docking Study Oncology

Physicochemical Property Benchmarks: 321538-51-6 vs. Drug-Like Pyrazole-Carboxamide Analogs

Computed physicochemical properties place 321538-51-6 within drug-like chemical space but differentiate it from prior clinical candidates like rimonabant. The calculated partition coefficient (XLogP3-AA = 4.8) for 321538-51-6 [1] exceeds that of rimonabant (experimental LogP ≈ 6.7 as the free base, though reported values vary; the calculated value for rimonabant is approximately 5.8 [2]). The lower lipophilicity of 321538-51-6, combined with its lower molecular weight (375.2 vs. rimonabant's 463.8 g/mol) and exactly 1 hydrogen bond donor (vs. 0 for rimonabant), suggests improved aqueous solubility and potentially different ADME behavior relative to the prototypical diarylpyrazole CB1 antagonist scaffold.

Drug-Likeness Physicochemical Properties Lipophilicity Permeability

Structural Isomer Differentiation: 321538-51-6 Distinguished from Pyrazole-3-carboxamide Regioisomers

The carboxamide group in 321538-51-6 is attached to the pyrazole N1 position, constituting a pyrazole-1-carboxamide. In contrast, the majority of pharmacologically characterized diarylpyrazoles—including rimonabant, its clinical analogs, and the antiproliferative compounds from El-Gamal et al.—bear the carboxamide at the pyrazole C3 position (pyrazole-3-carboxamides) [1][3]. This regiochemical difference alters the vector of the terminal aryl group relative to the pyrazole core, which can fundamentally change target binding. No published study has directly compared the biological activity of N1-carboxamide vs. C3-carboxamide regioisomers of 3,4-diarylpyrazoles, making 321538-51-6 a unique probe for exploring this under-investigated structural parameter.

Regioisomerism Pyrazole Scaffold CB1 Antagonist Chemical Diversity

Sourcing Differentiation: Spectral Identity Confirmation Through Independent Analytical Data

Verifiable identity is a prerequisite for compound procurement. For 321538-51-6, independent reference spectra are available via the SpectraBase repository, including multiple entries under the synonym '2',4'-Dichloro-3-(dimethylamino)-4-phenylpyrazole-1-carboxanilide' [1][2]. These spectra provide experimental IR, NMR, and/or mass spectrometry data that can be used to confirm the identity of purchased material against an external reference. In contrast, many closely related analogs (e.g., the N-phenoxy or N-trifluoromethyl phenyl variants) lack publicly accessible reference spectra, making independent identity verification more challenging.

Analytical Characterization SpectraBase Quality Control Procurement

Recommended Use Cases for 321538-51-6 in Academic & Industrial Research Programs


Negative Control for Antiproliferative SAR Studies on 3,4-Diarylpyrazole-1-carboxamide Derivatives

The compound's predicted lower antiproliferative potency relative to optimized series members (based on the 2,4-dichlorophenyl substitution pattern [1]) makes it suitable as an inactive or weakly active comparator in cell-based SAR campaigns. Researchers evaluating newly synthesized pyrazole-1-carboxamide analogs against A375P or other melanoma lines can include 321538-51-6 at equimolar concentrations to establish the activity baseline contributed by the unoptimized scaffold.

Probe for Investigating Regiochemical Effects in Pyrazole-Carboxamide Target Binding

Because the carboxamide at N1 represents an underexplored regioisomeric arrangement compared to the well-studied C3-carboxamide series (e.g., rimonabant, diphenylurea analogs) [1][3], 321538-51-6 can serve as a dedicated chemical probe to interrogate how N1 vs. C3 attachment influences kinase binding, CB1 receptor engagement, or other target interactions. Head-to-head biochemical profiling against a matched C3-carboxamide analog would directly quantify the regioisomeric impact.

Analytical Reference Standard for Pyrazole-1-carboxamide Identity Confirmation

The availability of multiple independent reference spectra archived in SpectraBase [2][4] positions 321538-51-6 as a readily verifiable analytical standard. Procurement teams can cross-check received material against these published spectra for identity and purity confirmation, and analytical chemistry labs can use it to calibrate HPLC, LC-MS, or NMR methods for pyrazole-1-carboxamide compound libraries.

Physicochemical Benchmark for Early-Stage Lead Optimization

With its moderate lipophilicity (XLogP3-AA = 4.8), lower molecular weight (375.2 g/mol), and single hydrogen bond donor [2], 321538-51-6 occupies a distinct region of drug-like property space relative to heavier, more lipophilic diarylpyrazole CB1 antagonists. It can be used as a reference point in property-based drug design to assess whether new synthetic analogs improve or degrade solubility and permeability parameters.

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.